molecular formula C12H9NO3 B096009 4-NITRO-[1,1'-BIPHENYL]-3-OL CAS No. 18062-89-0

4-NITRO-[1,1'-BIPHENYL]-3-OL

Cat. No.: B096009
CAS No.: 18062-89-0
M. Wt: 215.2 g/mol
InChI Key: HYPKGPVDQYUOSV-UHFFFAOYSA-N
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Description

(1,1’-Biphenyl)-3-ol, 4-nitro- is an organic compound with the molecular formula C12H9NO2. It is also known by other names such as 4-Nitrobiphenyl and 4-Nitrodiphenyl . This compound is characterized by a biphenyl structure with a hydroxyl group at the 3-position and a nitro group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Biphenyl)-3-ol, 4-nitro- typically involves the nitration of biphenyl compounds. One common method is the nitration of biphenyl using nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position .

Industrial Production Methods

Industrial production of (1,1’-Biphenyl)-3-ol, 4-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

(1,1’-Biphenyl)-3-ol, 4-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1,1’-Biphenyl)-3-ol, 4-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,1’-Biphenyl)-3-ol, 4-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,1’-Biphenyl)-3-ol, 4-nitro- is unique due to the presence of both a hydroxyl group and a nitro group on the biphenyl structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

18062-89-0

Molecular Formula

C12H9NO3

Molecular Weight

215.2 g/mol

IUPAC Name

2-nitro-5-phenylphenol

InChI

InChI=1S/C12H9NO3/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,14H

InChI Key

HYPKGPVDQYUOSV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])O

Key on ui other cas no.

18062-89-0

solubility

1.39e-04 M

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-phenyl phenol (2 g, 11 mmol) in acetic acid was treated with concentrated nitric acid drop-wise until all starting material was consumed. The solution was partitioned between water and methylene chloride. The organic phase was separated and the aqueous phase was extracted once more with methylene chloride. The combined organic phases were dried over sodium sulfate, filtered and concentrated in vacuo. The residue was purified by silica gel chromatography (ethyl acetate/hexanes) to afford desired (1.2 g, 50%). 1H NMR (CDCl3): d 10.65(s, 1H), 8.18 (d, 1H, J=10.0 Hz), 7.65 (d, 2H, J=6.0 Hz), 7.49 (m, 3H), 7.34 (s, 1H), 7.10 (d, 1H, J=10.0 Hz).
Quantity
2 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

9.3 g (40 mmol) of 4-chloro-2-(ethoxymethoxy)-1-nitrobenzene from step A and 7.3 g (60 mmol) of phenylboric acid were dissolved in 170 mL of toluene under nitrogen. Then, 0.1 g (0.5 mmol) of palladium acetate, 0.35 g (1 mmol) of 2-(dicyclohexylphosphino)biphenyl and 15 g of tripotassium phosphate were added, and the reaction mixture was heated to 80° C. At the end of the reaction, the reaction mixture was poured into 100 mL of ethyl acetate and the organic phase was extracted with dilute sodium hydroxide solution and then dried over magnesium sulfate. The solvent was distilled off in a rotary evaporator, and the residue was purified on silica gel with hexane/ethyl acetate (9:1). The resulting product dissolved in 50 mL of ethanol was heated to 50° C. 80 mL of a 2.9-molar ethanolic hydrochloric acid solution was then added dropwise after which the reaction mixture was cooled to 0° C. The precipitate was filtered off, washed twice with 20-mL portions of ethanol and then dried. This gave 9.35 g of 4-nitro-1,1′-biphenyl-3-ol.
Quantity
9.3 g
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reactant
Reaction Step One
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7.3 g
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reactant
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170 mL
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solvent
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0.35 g
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reactant
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tripotassium phosphate
Quantity
15 g
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reactant
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0.1 g
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catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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